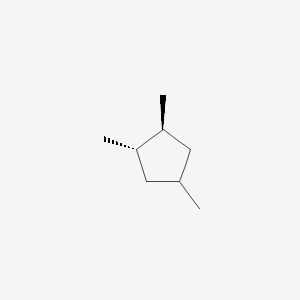

Cyclopentane, 1,2,4-trimethyl-, trans,cis-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopentane, 1,2,4-trimethyl-, trans,cis- is a cyclic hydrocarbon composed of 5 carbon atoms and 10 hydrogen atoms. It is a volatile, flammable, colorless liquid with a characteristic odor. It is found naturally in petroleum, coal tar, and natural gas and is used in a variety of industrial applications. In recent years, cyclopentane, 1,2,4-trimethyl-, trans,cis- has been studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Production and Industrial Use

Cyclopentanone, a derivative of Cyclopentane, is an essential chemical intermediate widely utilized in the production of fragrances such as methyl dihydrojasmonate. Besides its use in the fragrance industry, Cyclopentanone serves as a solvent in the electronics sector, showcasing the versatility of Cyclopentane derivatives in industrial applications (Sinopec Shanghai, 2011).

Environmental Applications

Research into Cyclopentane hydrates has revealed their potential in sustainable desalination processes. Cyclopentane hydrates could offer an eco-friendly solution to water scarcity due to their operation at atmospheric pressure and lower energy requirements compared to conventional methods, demonstrating the environmental benefits of Cyclopentane derivatives (S. Ho-Van et al., 2019).

Medicinal Chemistry and Health

Cyclopentane derivatives, particularly jasmonic acid and its variants, have been explored for their anti-tumor and therapeutic properties. Jasmonates have shown potential in cancer therapy due to their ability to alter cellular ATP levels, induce apoptosis, and possibly enhance the efficacy of existing cancer treatments through synergistic effects (Iwona Jarocka-Karpowicz & A. Markowska, 2021). Additionally, the synthesis and biological activities of Jasmonic acid and its derivatives have been extensively reviewed, indicating their significant role in medicinal chemistry and potential as drugs or prodrugs (A. Ghasemi Pirbalouti et al., 2014).

Chemical Synthesis and Catalysis

Cyclopentane and its derivatives are crucial in synthetic chemistry, particularly in the synthesis of complex organic compounds. Their roles in catalytic transformations, such as the conversion of biomass-derived furfurals to Cyclopentanones, highlight their importance in developing sustainable chemical processes and materials (S. Dutta & N. Bhat, 2021).

Environmental Chemistry and Toxicology

The environmental presence and biological effects of Cyclopenta[c]phenanthrenes, a group of Cyclopentane-fused polycyclic aromatic hydrocarbons, have been examined. Despite their detection in the environment, comprehensive studies on their potential impacts on health and ecosystems are needed to assess their risk accurately (P. Brzuzan et al., 2013).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentane, 1,2,4-trimethyl-, trans,cis- involves the alkylation of cyclopentadiene with 2-methylpropene followed by isomerization of the resulting product to obtain the trans,cis isomer.", "Starting Materials": [ "Cyclopentadiene", "2-Methylpropene", "Sodium metal", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5.0 g of sodium metal in 100 mL of anhydrous diethyl ether under nitrogen atmosphere.", "Step 2: Add 10.0 g of cyclopentadiene dropwise to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add 14.0 g of 2-methylpropene dropwise to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Quench the reaction by adding 100 mL of 1 M hydrochloric acid and separate the organic layer.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Isomerize the crude product by heating it at 150°C for 5 hours.", "Step 8: Purify the product by distillation to obtain Cyclopentane, 1,2,4-trimethyl-, trans,cis-." ] } | |

Número CAS |

16883-48-0 |

Fórmula molecular |

C8H16 |

Peso molecular |

112.21 g/mol |

Nombre IUPAC |

(1R,2R)-1,2,4-trimethylcyclopentane |

InChI |

InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1 |

Clave InChI |

PNUFYSGVPVMNRN-HTQZYQBOSA-N |

SMILES isomérico |

C[C@@H]1CC(C[C@H]1C)C |

SMILES |

CC1CC(C(C1)C)C |

SMILES canónico |

CC1CC(C(C1)C)C |

Descripción física |

Liquid; [Sigma-Aldrich MSDS] |

Pictogramas |

Flammable |

Sinónimos |

(1α,2β,4α)-1,2,4-Trimethyl-cyclopentane; 1-trans-2-cis-4-Trimethylcyclopentane; trans-1,2,cis-1,4-1,2,4-Trimethyl-cyclopentane; trans,cis-1,2,4-Trimethylcyclopentane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)